2,6-Dichlorocinnamic acid

Photochemistry Heterocyclic synthesis Coumarin derivatives

Generic substitution among chlorocinnamic acid isomers fails due to profound reactivity differences. 2,6-Dichlorocinnamic acid specifically enables: 1) Photocyclization to 5-chlorocoumarin via ortho-chlorine elimination, unavailable with 3,4- or 2,4-isomers. 2) Selective PPARδ antagonism, whereas other cinnamic acids act as agonists. 3) Formation of bimetallic copper(II) acetate-bridged complexes; other isomers yield only monomeric species. Procure the correct isomer to ensure experimental validity.

Molecular Formula C9H5Cl2O2-
Molecular Weight 216.04 g/mol
CAS No. 5345-89-1
Cat. No. B181815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorocinnamic acid
CAS5345-89-1
Molecular FormulaC9H5Cl2O2-
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=CC(=O)[O-])Cl
InChIInChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
InChIKeyOIPVGRCXMFBNAN-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorocinnamic Acid Specifications


2,6-Dichlorocinnamic acid (CAS 5345-89-1) is a chlorinated derivative of cinnamic acid featuring chlorine substituents at the 2- and 6- positions of the phenyl ring, existing predominantly in the thermodynamically stable trans (E) configuration [1]. With a molecular formula of C₉H₆Cl₂O₂ and a molecular weight of 217.05 g/mol, this compound is commercially available at >98% purity and is supplied as a white to almost white crystalline powder with a melting point range of 192–196 °C [2]. Its physicochemical profile includes a predicted pKa of 4.11 ± 0.16 and a calculated logP of 3.09, indicating moderate lipophilicity .

Why 2,6-Dichlorocinnamic Acid Has No Direct Substitute


Generic substitution among chlorocinnamic acid isomers is scientifically invalid due to profound differences in reactivity, binding modes, and application-specific performance dictated by chlorine substitution patterns. The 2,6-dichloro substitution creates a unique steric and electronic environment that enables distinct photochemical behavior—specifically, the efficient photocyclization to 5-chlorocoumarin via ortho-chlorine elimination [1]. This reactivity is not observed with 3,4- or 2,4-dichlorocinnamic acids, which lack the requisite ortho-substitution geometry. Furthermore, in coordination chemistry, the 2,6-isomer forms a bimetallic copper(II) complex with classical copper(II) acetate bridging structure, whereas the 3,4- and 2,4-isomers yield monomeric complexes under identical conditions [2]. In biological contexts, 2,6-dichlorocinnamic acid exhibits herbicidal activity against Echinochloa crus-galli not shared by mono‑chlorinated analogs, and demonstrates PPARδ antagonist activity distinct from the agonist profiles of other cinnamic acid derivatives [3][4]. These application‑critical differences preclude functional interchangeability and demand isomer‑specific procurement.

2,6-Dichlorocinnamic Acid vs. Analogs: Comparative Evidence


Unique Photocyclization to 5-Chlorocoumarin

2,6-Dichlorocinnamic acid undergoes photocyclization upon UV irradiation with elimination of HCl (or RCl from esters) to yield 5‑chlorocoumarin [1][2]. This photochemical transformation is not observed with 3,4‑dichlorocinnamic acid, 2,4‑dichlorocinnamic acid, or 4‑chlorocinnamic acid, as the reaction requires an ortho‑chlorine substituent to facilitate elimination and ring closure [1].

Photochemistry Heterocyclic synthesis Coumarin derivatives

PPARδ Antagonist Activity

2,6‑Dichlorocinnamic acid exhibits antagonist activity at human peroxisome proliferator‑activated receptor delta (PPARδ), as documented in BindingDB [1]. In contrast, structurally related cinnamic acid derivatives such as 4‑chlorocinnamic acid and 2,4‑dichlorocinnamic acid hydroxamate function as PPAR agonists rather than antagonists [2][3].

Nuclear receptor pharmacology PPAR modulation Metabolic disorders

Herbicidal Activity on Barnyard Grass

In a comparative study of trans‑cinnamic acid derivatives, 2,6‑dichlorocinnamic acid (classified among 2,6‑diCl compounds) showed high inhibitory effect on the growth of Echinochloa crus‑galli (barnyard grass), a major agricultural weed [1]. In contrast, mono‑chlorinated analogs such as 2‑chlorocinnamic acid and 4‑chlorocinnamic acid did not exhibit this high inhibitory effect against E. crus‑galli, instead showing high activity against a different weed species (Mimosa pigra) [1].

Agrochemical Herbicide discovery Weed control

Bimetallic Copper(II) Complexation

Copper(II) complexes of three dichlorocinnamic acid isomers (3,4‑, 2,4‑, and 2,6‑) were synthesized and characterized under identical conditions [1]. Complexes with 3,4‑DCA and 2,4‑DCA yielded monomeric structures (Cu(3,4‑DCA)₂·2H₂O and Cu(2,4‑DCA)₂·2MeOH), whereas the 2,6‑DCA complex formed a bimetallic structure with a classical copper(II) acetate bridging motif [1].

Coordination chemistry Magnetic materials Metal‑organic complexes

Lipophilicity and pKa Profile

2,6‑Dichlorocinnamic acid exhibits a predicted pKa of 4.11 ± 0.16 and a calculated logP of 3.09 . For comparison, 4‑chlorocinnamic acid has a predicted pKa of 4.35, while cinnamic acid itself has a pKa of 4.44 [1].

ADME prediction Drug design Physicochemical profiling

2,6-Dichlorocinnamic Acid Research & Industrial Applications


Synthesis of 5-Chlorocoumarin via Photocyclization

Researchers requiring a reliable synthetic route to 5‑chlorocoumarin should procure 2,6‑dichlorocinnamic acid specifically, as this photocyclization pathway is unavailable with other chlorocinnamic acid isomers [1][2]. The reaction proceeds with elimination of HCl (or RCl from esters) upon UV irradiation and is well‑documented in the primary literature, making this compound the essential starting material for this heterocyclic target [1].

PPARδ Antagonist Probe for Nuclear Receptor Pharmacology

Investigators studying PPARδ antagonism in the context of cancer or metabolic disorders should select 2,6‑dichlorocinnamic acid over other cinnamic acid derivatives, which predominantly exhibit agonist activity [3]. The compound's documented antagonist activity at human PPARδ provides a distinct pharmacological tool for dissecting PPARδ‑mediated signaling pathways [3].

Herbicide Discovery for Barnyard Grass

Agrochemical researchers developing herbicides for barnyard grass (E. crus‑galli) control should prioritize 2,6‑dichlorocinnamic acid over mono‑chlorinated cinnamic acid analogs, which demonstrate species selectivity toward M. pigra instead [4]. This differential activity profile supports the compound's use in structure‑activity relationship studies aimed at optimizing weed‑specific herbicidal agents [4].

Bimetallic Copper(II) Complex Synthesis for Magnetic Materials

Materials scientists requiring a bimetallic copper(II) carboxylate complex with classical copper(II) acetate bridging geometry should procure 2,6‑dichlorocinnamic acid specifically, as the 3,4‑ and 2,4‑isomers yield monomeric complexes under identical synthetic conditions [5]. The resulting Cu(2,6‑DCA)₂·2H₂O complex offers distinct magnetic properties for fundamental studies in molecular magnetism and coordination polymer design [5].

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